(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
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Overview
Description
(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms This particular compound features a bromophenyl group and a phenyl group attached to the pyrazole ring, with a methanol group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 3-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate then undergoes cyclization to form the pyrazole ring. The final step involves the reduction of the carbonyl group to a hydroxyl group, yielding the desired methanol derivative. Common reagents used in these reactions include hydrazine derivatives, reducing agents like sodium borohydride, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore the biological activities of this specific compound.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
- (3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
- (3-(3-bromophenyl)-1-methyl-1H-pyrazol-4-yl)methanol
Uniqueness
(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol is unique due to the presence of both bromophenyl and phenyl groups attached to the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-14-6-4-5-12(9-14)16-13(11-20)10-19(18-16)15-7-2-1-3-8-15/h1-10,20H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPVGVPGXDITGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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